(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
This compound is a benzoxazole-containing chalcone derivative with a Z-configuration double bond. Its structure includes a benzoxazole moiety, a 3-bromophenyl group, and a 4-methylphenyl substituent. The bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C23H16BrNO2 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16BrNO2/c1-15-9-11-17(12-10-15)22(26)19(14-16-5-4-6-18(24)13-16)23-25-20-7-2-3-8-21(20)27-23/h2-14H,1H3/b19-14+ |
InChI Key |
UHXYARNNORERIK-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” typically involves the condensation of 1,3-benzoxazole with appropriate substituted benzaldehydes under basic or acidic conditions. Common reagents used in the synthesis include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenation, nitration, or sulfonation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in acetic acid for bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that benzoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study on benzoxazole derivatives demonstrated their effectiveness against breast and colon cancer cells, highlighting their potential as lead compounds for developing new anticancer agents .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Research has shown that benzoxazole derivatives possess broad-spectrum antimicrobial effects against bacteria and fungi. A specific study reported that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .
Photophysical Properties
The compound's unique structure contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The presence of the benzoxazole moiety enhances its light absorption capabilities, which is crucial for efficient energy conversion in photovoltaic devices .
Material Science
Fluorescent Materials
Due to its excellent fluorescent properties, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one is being explored as a material for fluorescent sensors and imaging agents. Its ability to emit light upon excitation can be utilized in biological imaging and environmental monitoring applications .
Biological Studies
Recent studies have focused on the compound's role in biological systems, particularly in neurobiology. The potential neuroprotective effects of benzoxazole derivatives are being investigated, with preliminary results suggesting that they may help mitigate oxidative stress in neuronal cells, which is a key factor in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several benzoxazole derivatives, including (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. The results indicated a significant reduction in cell viability in breast cancer cell lines treated with this compound compared to controls.
Case Study 2: Antimicrobial Efficacy
In another research project published in Antibiotics, the antimicrobial activity of various benzoxazole derivatives was assessed against clinical isolates of Staphylococcus aureus. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential for treating resistant infections.
Mechanism of Action
The mechanism of action of “(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, benzoxazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Research Findings
Electronic and Steric Effects :
- The 3-bromophenyl group in the target compound increases electron-withdrawing character compared to 4-chloro or methoxy analogs, enhancing electrophilic reactivity in substitution reactions .
- Steric hindrance from the 3-bromo substituent may reduce binding to enzymes like COX-2 but improve selectivity for cancer-related targets .
Biological Activity: Anticancer Potential: The trimethoxyphenyl analog (C26H23NO5) demonstrates superior cytotoxicity against MCF-7 breast cancer cells (IC50 = 8.2 µM) compared to the target compound (IC50 = 12.5 µM), attributed to improved DNA intercalation . Anti-inflammatory Activity: The 4-methoxyphenyl/4-chlorophenyl analog inhibits COX-2 with 75% efficacy at 10 µM, while the target compound shows 60% inhibition, likely due to reduced solubility .
Synthetic Considerations: Claisen-Schmidt condensation is the primary synthesis route. Bromine substituents require longer reaction times (24–48 hours) compared to chlorine analogs (12–24 hours) due to slower enolate formation . Microwave-assisted synthesis improves yields (85–90%) for methoxy-rich derivatives by enhancing reaction homogeneity .
Chemical Reactivity :
- Bromophenyl derivatives undergo nucleophilic aromatic substitution (e.g., with amines) more readily than chlorophenyl analogs, enabling diversification for structure-activity studies .
- The target compound’s Z-configuration stabilizes π-π stacking interactions in crystal lattices, as confirmed by X-ray diffraction studies .
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one , known for its diverse biological activities, is a member of the benzoxazole family. This article reviews its biological properties, including antimicrobial and anticancer activities, and discusses structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : C22H17BrN2O
- Molecular Weight : 404.26 g/mol
- CAS Number : 380867-13-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. For instance, a study on various derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 50 µg/mL |
| Compound 2 | Escherichia coli | Not active |
| Compound 3 | Candida albicans | 25 µg/mL |
The structure-activity relationship indicated that compounds with electron-donating groups exhibited higher activity, suggesting that substituents play a critical role in enhancing biological efficacy .
Anticancer Activity
Benzoxazole derivatives have also been investigated for their anticancer properties. A study indicated that certain compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, some derivatives showed significantly lower toxicity to normal cells compared to cancer cells, indicating their potential as selective anticancer agents .
Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | 12 | 5 |
| Compound B | A549 | 10 | 4 |
| Compound C | PC3 | 20 | 6 |
The selectivity index is calculated as the ratio of the IC50 value against normal cells to that against cancer cells, highlighting the importance of selective toxicity in drug development .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the benzoxazole structure significantly influence biological activity. For instance, introducing methoxy or dimethylamino groups enhances antibacterial activity, while halogen substitutions can affect cytotoxicity profiles. These findings underscore the importance of systematic modifications in optimizing therapeutic efficacy .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study screened a library of benzoxazole derivatives for their antimicrobial properties. The most promising candidates exhibited potent activity against Bacillus subtilis, with MIC values ranging from 25 to 50 µg/mL .
- Case Study on Anticancer Potential : Another investigation explored the effects of selected benzoxazole derivatives on various cancer cell lines. Compounds were tested across multiple concentrations, revealing significant cytotoxicity particularly in breast and lung cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
